3-Formylphenyl 2-fluorobenzoate
Description
3-Formylphenyl 2-fluorobenzoate is an ester derivative of 2-fluorobenzoic acid, characterized by a formyl group (-CHO) at the meta position of the phenyl ring and a fluorine atom at the ortho position of the benzoate moiety. This compound is structurally distinct due to its dual functional groups, which influence its reactivity, solubility, and biological interactions. These features make it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
(3-formylphenyl) 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO3/c15-13-7-2-1-6-12(13)14(17)18-11-5-3-4-10(8-11)9-16/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRYLJXYVVMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Formylphenyl 2-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting relevant case studies and research findings.
Synthesis
The synthesis of 3-Formylphenyl 2-fluorobenzoate typically involves the condensation of 2-fluorobenzoic acid with an appropriate aldehyde, followed by esterification. The introduction of the fluorine atom is significant as it can enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have shown that derivatives of benzoate compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a related compound demonstrated selective inhibition of specific cancer cell lines, showing IC50 values in the micromolar range. In vitro assays using A549 and H1299 cell lines revealed that certain structural modifications led to enhanced anticancer properties .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 3-Formylphenyl 2-fluorobenzoate | A549 | 14.0 | Moderate cytotoxicity observed |
| Related Compound ABMM-15 | H1299 | 12.35 | Significant binding to ALDH1A3 isoform |
| Related Compound ABMM-16 | A549 | 19.22 | Higher remaining activity compared to ABMM-15 |
The mechanism underlying the anticancer activity of 3-Formylphenyl 2-fluorobenzoate may involve inhibition of aldehyde dehydrogenase (ALDH) isoforms, which are critical in cellular detoxification processes. Compounds that inhibit ALDH can lead to increased levels of reactive aldehydes, promoting apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence and position of substituents on the aromatic rings significantly influence biological activity. For example, compounds with methoxy or fluorine substitutions showed different binding affinities and biological effects compared to their unsubstituted counterparts.
Key Findings:
- Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Aromatic Substituents : The position of substituents affects the compound's ability to bind to target enzymes like ALDH1A3 .
Case Studies
- In Vitro Studies : A study evaluated the effects of various benzoate derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that structural modifications could lead to significant variations in cytotoxicity and selectivity towards different ALDH isoforms .
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to ALDH enzymes, providing insights into their potential therapeutic applications .
Scientific Research Applications
Organic Synthesis
3-Formylphenyl 2-fluorobenzoate serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic aromatic substitution reactions enhances its utility in creating complex organic molecules.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. The fluorine atom significantly alters the compound's lipophilicity, enhancing its ability to penetrate biological membranes. Preliminary studies indicate that fluorinated compounds often exhibit unique interaction profiles with biological targets, which can lead to the development of more effective drugs.
Material Science
The compound is also employed in material science for synthesizing specialty chemicals and advanced polymers. Its unique properties make it suitable for creating coatings and other materials with specific performance characteristics.
Case Studies
-
Fluorinated Probes in Biological Research
- Study Focus : Investigating the effects of fluorinated aromatic compounds on biological systems.
- Findings : 3-Formylphenyl 2-fluorobenzoate demonstrated altered binding affinities with enzymes compared to non-fluorinated counterparts, suggesting potential for developing targeted therapies.
-
Synthesis of Novel Drug Candidates
- Study Focus : Exploring new therapeutic targets using fluorinated compounds.
- Results : The compound was utilized to synthesize derivatives that showed promising activity against specific cancer cell lines, highlighting its role in drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluorobenzoic Acid and Derivatives
2-Fluorobenzoic acid serves as the parent compound for 3-formylphenyl 2-fluorobenzoate. Key differences include:
- Reactivity: The esterification of 2-fluorobenzoic acid with 3-formylphenol reduces acidity (pKa ~2.8 for 2-fluorobenzoic acid vs. ~4.5 for the ester) and alters hydrolysis kinetics.
- Degradation Pathways: Microbial degradation of 2-fluorobenzoate involves defluorination via enoyl-CoA hydratases/hydrolases under anaerobic conditions . In contrast, the ester form may require initial hydrolysis to release 2-fluorobenzoate, delaying defluorination.
Halogenated Benzoate Analogs
Comparison with 2-chlorobenzoate and 2-bromobenzoate highlights the impact of halogen electronegativity and bond strength:
The weaker C-F bond compared to C-Cl or C-Br makes defluorination more energy-intensive, explaining slower degradation rates for fluorinated compounds. The ester group in 3-formylphenyl 2-fluorobenzoate further complicates this process by requiring esterase activity prior to defluorination .
Formyl-Substituted Aromatic Esters
Compared to non-fluorinated analogs like 3-formylphenyl benzoate:
- Electrophilicity : The fluorine atom increases the electrophilicity of the ester carbonyl, accelerating reactions with nucleophiles (e.g., amines).
- Stability : Fluorine’s inductive effect stabilizes the ester against hydrolysis but may enhance photodegradation due to increased UV absorption.
Key Research Findings
Anaerobic Degradation: 2-Fluorobenzoate is degraded by Pseudomonas putida CLB 250 via a promiscuous enoyl-CoA hydratase, achieving ~70% defluorination in 48 hours . The ester derivative, however, requires prior hydrolysis by esterases, delaying defluorination by 12-24 hours .
Toxicity Profile : Fluorinated esters exhibit lower acute toxicity (LD50 > 500 mg/kg in rodents) compared to chlorinated analogs (LD50 ~250 mg/kg), likely due to slower release of toxic fluoride ions.
Synthetic Utility : The formyl group enables Schiff base formation, making 3-formylphenyl 2-fluorobenzoate a precursor for fluorescent probes or metal-organic frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
